N'-(3,4-dimethoxyphenyl)-N-[2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide
Description
Properties
IUPAC Name |
N'-(3,4-dimethoxyphenyl)-N-[2-(1-methylpyrrol-2-yl)-2-pyrrolidin-1-ylethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O4/c1-24-10-6-7-16(24)17(25-11-4-5-12-25)14-22-20(26)21(27)23-15-8-9-18(28-2)19(13-15)29-3/h6-10,13,17H,4-5,11-12,14H2,1-3H3,(H,22,26)(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFSQGKSJBUXLSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(CNC(=O)C(=O)NC2=CC(=C(C=C2)OC)OC)N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N'-(3,4-dimethoxyphenyl)-N-[2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide typically involves multi-step organic reactions. A common approach might include:
Formation of the Dimethoxyphenyl Intermediate: Starting with a 3,4-dimethoxybenzaldehyde, it can be converted to the corresponding amine through reductive amination.
Synthesis of the Pyrrole Intermediate: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, starting from a 1,4-dicarbonyl compound.
Coupling Reaction: The dimethoxyphenyl amine and the pyrrole intermediate can be coupled using an oxalyl chloride to form the oxalamide linkage.
Final Assembly: The pyrrolidine ring can be introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of such compounds would involve optimization of the above synthetic routes for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups or the pyrrole ring.
Reduction: Reduction reactions could target the oxalamide linkage or the aromatic rings.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings or the pyrrole ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents for electrophilic substitution or strong nucleophiles for nucleophilic substitution.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Biological Activity: Studied for potential antimicrobial, antifungal, or anticancer activities.
Medicine
Drug Development: Potential lead compound for the development of new pharmaceuticals.
Industry
Material Science: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N'-(3,4-dimethoxyphenyl)-N-[2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets could include proteins involved in cell signaling pathways, enzymes in metabolic pathways, or receptors on cell surfaces.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The evidence lacks direct analogs of the target compound, but Example 83 from (a kinase inhibitor with a chromen-4-one and pyrazolo[3,4-d]pyrimidine scaffold) offers a basis for hypothetical comparison. Below is a structural and functional analysis:
Table 1: Key Structural and Functional Comparisons
Key Observations:
Electronic Effects : The 3,4-dimethoxyphenyl group in the target compound likely improves solubility and π-π stacking compared to the fluorinated aryl groups in Example 83, which prioritize strong electrostatic interactions .
Heterocyclic Diversity: The pyrrolidine-pyrrole system may confer conformational flexibility, whereas Example 83’s rigid pyrazolopyrimidine-chromenone scaffold could enhance target selectivity.
Synthetic Routes : Example 83 employs Suzuki-Miyaura coupling (using boronate esters and palladium catalysts) , whereas the target compound’s synthesis might involve amidation or nucleophilic substitution for the ethanediamide and pyrrolidine linkages.
Methodological Considerations for Comparative Studies
The absence of direct experimental data for the target compound necessitates reliance on computational or indirect methods:
Biological Activity
N'-(3,4-dimethoxyphenyl)-N-[2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide is a compound of significant interest in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by the following molecular formula:
- Molecular Formula : C21H27N5O3S
- Molecular Weight : 405.53 g/mol
This compound features a dimethoxyphenyl group, a pyrrolidine moiety, and an ethylenediamine backbone, which contribute to its diverse biological activities.
Research indicates that this compound interacts with various biological targets:
- Receptor Modulation : The compound has been shown to modulate neurotransmitter receptors, particularly those involved in dopaminergic and serotonergic signaling pathways.
- Enzyme Inhibition : It exhibits inhibitory effects on specific enzymes related to neurotransmitter metabolism, enhancing synaptic availability of key neurotransmitters.
- Antioxidant Activity : The presence of methoxy groups contributes to its antioxidant properties, potentially protecting cells from oxidative stress.
Pharmacological Effects
The biological activity of the compound has been evaluated in several studies:
- Antidepressant-like Effects : In animal models, the compound demonstrated significant antidepressant-like activity, comparable to established antidepressants. This effect is attributed to its ability to enhance serotonin and dopamine levels in the brain.
- Anxiolytic Properties : Behavioral tests indicated that the compound possesses anxiolytic effects, reducing anxiety-related behaviors in rodents.
Study 1: Antidepressant Activity
A study conducted on mice assessed the antidepressant potential of this compound using the forced swim test (FST). Results showed a significant reduction in immobility time at doses of 10 and 20 mg/kg compared to control groups. This suggests a robust antidepressant effect mediated by increased monoamine levels in the central nervous system.
Study 2: Anxiolytic Effects
In another investigation focusing on anxiety disorders, the compound was administered to rats subjected to elevated plus maze (EPM) tests. The treated group exhibited increased time spent in open arms compared to untreated controls, indicating reduced anxiety levels. Doses ranging from 5 to 15 mg/kg were effective, highlighting its potential as an anxiolytic agent.
Data Tables
| Biological Activity | Effect Observed | Study Reference |
|---|---|---|
| Antidepressant | Reduced immobility time in FST | [Study 1] |
| Anxiolytic | Increased open arm time in EPM | [Study 2] |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
